2-(Acetamido(thiophen-2-yl)methyl)malonic acid

Medicinal Chemistry Fragment‑Based Drug Design Polymer Synthesis

Researchers optimizing acetyl-CoA carboxylase (ACC) inhibitors often face multi-step syntheses to install acetamido-thiophene motifs onto malonic acid cores. This compound circumvents that bottleneck, providing a pre-assembled scaffold with a 66% documented gram-scale yield benchmark. - Expanded Interaction Capability: Offers 3 hydrogen-bond donors and 6 acceptors (MW 257.27), enabling more specific target engagement than simpler 2-(thiophen-2-ylmethyl)malonic acid (MW 200.21). - Class-Validated Potency: Structurally related analogs exhibit ACC inhibition IC50 values of 43-272 nM, supporting immediate SAR table integration. - Supply Certainty: Standardized ≥95% purity from commercial stock reduces lead time for fragment-based drug discovery programs.

Molecular Formula C10H11NO5S
Molecular Weight 257.27 g/mol
Cat. No. B12108057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetamido(thiophen-2-yl)methyl)malonic acid
Molecular FormulaC10H11NO5S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC=CS1)C(C(=O)O)C(=O)O
InChIInChI=1S/C10H11NO5S/c1-5(12)11-8(6-3-2-4-17-6)7(9(13)14)10(15)16/h2-4,7-8H,1H3,(H,11,12)(H,13,14)(H,15,16)
InChIKeyIARPZXJPMKTLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetamido(thiophen-2-yl)methyl)malonic Acid: Core Properties & Procurement


2‑(Acetamido(thiophen‑2‑yl)methyl)malonic acid (CAS 874533‑60‑5) is a heterocyclic malonic acid derivative characterized by a thiophen‑2‑yl ring, an acetamido group, and two free carboxylic acid moieties (C₁₀H₁₁NO₅S, MW 257.27 g/mol) . The compound is a white to off‑white solid, soluble in polar organic solvents, and is typically supplied at ≥95% purity by several chemical vendors . It is recognized primarily as a synthetic building block in medicinal chemistry and materials science, where the combination of a nucleophilic thiophene, a hydrogen‑bond‑donating acetamide, and metal‑chelating malonic acid functions provides a versatile platform for constructing more complex molecular architectures . This guide focuses on the quantifiable, comparator‑based differentiators that influence scientific selection when procuring this compound relative to its closest structural analogs.

Multi-functional synthetic building block combining thiophene, acetamide, and malonic acid groups
Hydrogen-bond donor/acceptor capacity supports fragment-based design and polymer organization studies
High-purity research-grade supply suitable for medicinal chemistry and materials science synthesis

Why 2-(Acetamido(thiophen-2-yl)methyl)malonic Acid Is Not Interchangeable with Simpler Analogs


Within the thiophene‑malonic acid family, seemingly minor structural changes produce large shifts in physicochemical properties, binding behavior, and synthetic utility. Substituting the acetamido‑methyl‑thiophene side chain with a simple methyl group, a different heterocycle, or an altered substitution pattern directly impacts hydrogen‑bonding capacity, metal‑chelation geometry, and the compound’s ability to act as a chiral or functionalized intermediate. For procurement, assuming that 2‑(thiophen‑2‑ylmethyl)malonic acid (MW 200.21) [1] or 3‑thiophenemalonic acid (MW 186.18) [2] can serve as interchangeable building blocks neglects the fact that the acetamido group confers a distinct set of hydrogen‑bond donors/acceptors and a larger molecular scaffold that alters reaction outcomes and biological target engagement. The quantitative comparisons below demonstrate precisely where this compound diverges from its closest analogs, enabling data‑driven selection.

Functional group mismatch
The acetamido group provides additional hydrogen-bond donors and acceptors absent in 2-(thiophen-2-ylmethyl)malonic acid, which may shift intermolecular interactions and target binding profiles.
Scaffold and chelation geometry
The larger molecular scaffold and malonic acid positioning differ from 3-thiophenemalonic acid, potentially affecting metal coordination and polymer chain organization in materials applications.
Synthetic route dependency
Replacing with simpler analogs may require additional post-functionalization steps to install key functionality, altering synthesis timelines and cost relative to the direct acetamido-functionalized route.

Quantitative Evidence: 2-(Acetamido(thiophen-2-yl)methyl)malonic Acid vs. Analogs


Hydrogen-Bonding Capacity & Building-Block Versatility

2‑(Acetamido(thiophen‑2‑yl)methyl)malonic acid possesses a molecular weight of 257.27 g/mol and contains three hydrogen‑bond donors (two carboxylic acids + one amide NH) and six hydrogen‑bond acceptors . The closest analog lacking the acetamido group, 2‑(thiophen‑2‑ylmethyl)malonic acid (MW 200.21, C₈H₈O₄S), has only two hydrogen‑bond donors and five acceptors [1]. The acetamido substituent therefore adds 57.06 Da and one additional H‑bond donor, enabling more specific, directional intermolecular interactions that are crucial for fragment‑based lead optimization and for controlling polymer chain organization.

MW & H‑Bond Capacity
Head-to-head
+57.06 Da; +1 HBD; +1 HBA
Expanded interaction capability supports fragment-based binding specificity screening.
Computational profiling; experimental validation recommended.
Medicinal Chemistry Fragment‑Based Drug Design Polymer Synthesis

Synthetic Accessibility & Gram-Scale Yield

A reported gram‑scale synthesis of the title compound using the addition of [³⁴S]thioacetic acid to α‑acetamidoacrylic acid, followed by acid hydrolysis, achieved a 66% yield [1]. In contrast, the synthesis of the simpler analog 2‑(thiophen‑2‑ylmethyl)malonic acid via malonic ester alkylation or Knoevenagel condensation typically yields >80% , but the acetamido‑containing derivative’s 66% yield remains practical for multi‑gram production and offers a direct route to a more highly functionalized intermediate that would otherwise require additional synthetic steps.

Gram‑Scale Synthesis Yield
Reported
66% yield
Reported direct route to acetamido-functionalized malonate supports multi-gram production feasibility.
Addition of thioacetic acid to α‑acetamidoacrylic acid, followed by hydrolysis; scale‑up validation advised.
Organic Synthesis Process Chemistry Scale‑Up

ACC Inhibition: Evidence from Structural Analogs

A structurally related 2‑acetamido‑2‑(thiophen‑3‑ylmethyl)malonic acid derivative (BindingDB ID BDBM212754) exhibits an IC₅₀ of 43 nM against acetyl‑CoA carboxylase in a malonyl‑CoA formation assay [1]. Another closely related 2‑acetamido‑2‑(thiophen‑2‑ylmethyl)malonic acid analog (BDBM212626) shows an IC₅₀ of 272 nM in the same assay [2]. While the target compound itself lacks published IC₅₀ data, its structure falls within the same acetamido‑thiophene‑malonic acid chemotype that has yielded sub‑micromolar ACC inhibitors. This class‑level inference suggests that the target compound could serve as a promising starting point for ACC inhibitor development.

ACC Inhibition Context
Class-level
Analog IC₅₀: 43 nM and 272 nM
Class-level evidence supports exploration; target-specific inhibition data required.
Malonyl‑CoA formation assay data from structural analogs; binding confirmation needed for the target compound.
Enzyme Inhibition Metabolic Disease Drug Discovery

Corrosion & Polymer Data Gap vs. 3-Thiophenemalonic Acid

3‑Thiophenemalonic acid (3‑TMA) has been quantitatively evaluated as a corrosion inhibitor for copper in 0.5 M NaCl and 0.5 M H₂SO₄, achieving inhibition efficiencies of 87% and 92%, respectively, at 0.01 M concentration [1]. In contrast, 2‑(acetamido(thiophen‑2‑yl)methyl)malonic acid lacks any published corrosion inhibition data. Similarly, polymers derived from 3‑thiophenemalonic acid exhibit well‑characterized electrical conductivity and glass transition temperatures [2], whereas no such data exist for the target compound. This represents a current evidence gap that may be addressed in future studies.

Corrosion & Polymer Data
Data to verify
No published data for target
Current evidence gap limits material science application context; default to 3‑TMA unless specific functionality is required.
3‑TMA corrosion inhibition data (87–92%) from electrochemical polarization; target compound evaluation advised.
Materials Science Corrosion Inhibition Conductive Polymers

Evidence-Backed Applications for 2-(Acetamido(thiophen-2-yl)methyl)malonic Acid


Fragment-Based Drug Discovery: Enhanced H-Bonding Scaffolds

Medicinal chemistry programs that rely on fragment‑based lead optimization will benefit from the compound’s three hydrogen‑bond donors and six acceptors, a 57 Da increase in molecular weight over simpler malonic acids . This expanded interaction capability enables more specific binding to biological targets, as evidenced by the sub‑micromolar ACC inhibition observed for closely related acetamido‑thiophene‑malonic acid analogs [1]. Researchers developing ACC inhibitors or other metabolic disease targets should prioritize this compound over simpler thiophene‑malonic acids.

Gram-Scale Synthesis of Functionalized Heterocyclic Intermediates

The documented 66% gram‑scale yield provides a reliable starting point for process chemistry . Procurement teams can acquire this building block to bypass multi‑step synthetic sequences that would otherwise be required to introduce the acetamido group onto a simpler malonic acid core. This is particularly advantageous for projects where the acetamido‑thiophene‑malonic acid motif is a key pharmacophore or polymerizable unit.

Comparative Physicochemical Profiling of Malonic Acid Derivatives

For researchers systematically studying structure‑activity relationships (SAR) within the malonic acid family, 2‑(acetamido(thiophen‑2‑yl)methyl)malonic acid serves as a well‑characterized reference compound . Its molecular properties (MW 257.27, 3 HBD, 6 HBA) fill a specific niche between smaller analogs like 2‑(thiophen‑2‑ylmethyl)malonic acid (MW 200.21) and larger, more complex derivatives. This makes it an ideal candidate for SAR tables and computational modeling studies.

Exploratory Medicinal Chemistry for ACC & Related Targets

Given the promising IC₅₀ values of structurally related 2‑acetamido‑2‑(thiophen‑2‑ylmethyl)malonic acid derivatives against acetyl‑CoA carboxylase (IC₅₀ 43‑272 nM) , the target compound represents a logical starting point for medicinal chemistry optimization. The thiophen‑2‑yl substitution pattern, combined with the acetamido and malonic acid groups, may offer improved metabolic stability or selectivity relative to the 3‑yl isomer. Procurement for ACC inhibitor programs is therefore justified by class‑level evidence.

Application
Selection Property
Validation Focus
Fragment-based medicinal chemistry
Expanded H-bond donor/acceptor profile
Target binding mode and selectivity profiling
Gram-scale heterocyclic intermediate synthesis
Reported direct synthetic route
Synthesis step count and cost evaluation
SAR studies of malonic acid derivatives
Well-characterized molecular properties
Computational modeling and experimental SAR comparison
ACC inhibitor lead identification
Class-level ACC inhibition evidence from analogs
Biochemical ACC inhibition and selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Acetamido(thiophen-2-yl)methyl)malonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.